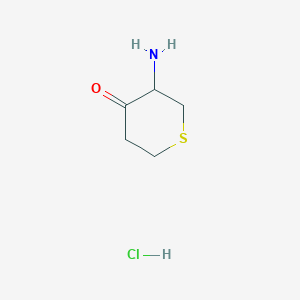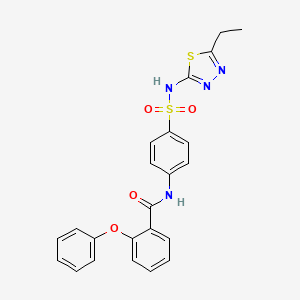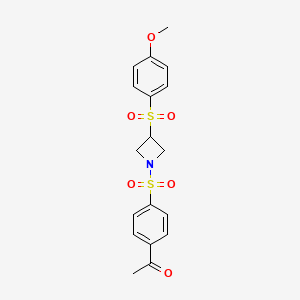![molecular formula C21H20N4O3S B2554957 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941928-00-3](/img/structure/B2554957.png)
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Facile Synthesis of Pyridine Derivatives
The compound of interest is part of a broader class of chemicals involved in the synthesis of various heterocyclic compounds. For example, a study by E. A. E. Rady and M. Barsy (2006) explored the synthesis of pyridine and pyridazine derivatives among others, showcasing the compound's utility in creating diverse heterocyclic structures. This process is fundamental to developing new chemicals with potential applications in pharmaceuticals, agrochemicals, and materials science (Rady & Barsy, 2006).
Thiazolidin-4-ones Based Synthesis
In another research, M. Čačić et al. (2009) demonstrated the synthesis of thiazolidin-4-ones based on specific chemical frameworks, indicating the compound's role in generating a class of compounds with potential antibacterial properties. This synthesis route highlights the compound's application in creating bioactive molecules that could serve as leads for drug development (Čačić et al., 2009).
Development of Thiazolo[4,5-d]pyridazin-4(5H)-ones
A study by A. Demchenko et al. (2015) focused on synthesizing novel thiazolo[4,5-d]pyridazin-4(5H)-ones, which were then tested for their analgesic and anti-inflammatory activities. This research underscores the compound's significance in medicinal chemistry, particularly in the design of new therapeutic agents (Demchenko et al., 2015).
Coordination Complexes and Antioxidant Activity
K. Chkirate et al. (2019) explored the synthesis of coordination complexes derived from pyrazole-acetamide, including the investigation of their antioxidant activities. This study illustrates the compound's potential in coordination chemistry and its relevance in understanding the antioxidant properties of new chemical entities (Chkirate et al., 2019).
Insecticidal Application
Research by A. Fadda et al. (2017) involved the synthesis of heterocycles incorporating a thiadiazole moiety, assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This work highlights the compound's application in developing new agrochemicals aimed at pest control (Fadda et al., 2017).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is the receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial regulator in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. It has a high binding affinity for RIPK1 (RIPK1 Kd = 3.5 nM), compared to other necroptotic regulatory kinases . This interaction effectively blocks the induction of necroptosis in human and mouse cells by TNFα .
Biochemical Pathways
The compound affects the RIPK1/RIPK3/MLKL pathway by inhibiting the phosphorylation induced by TSZ . This pathway is central to the process of necroptosis, a form of programmed cell death.
Pharmacokinetics
In liver microsome assay studies, the compound showed acceptable pharmacokinetic characteristics. The clearance rate and half-life of the compound were 18.40 mL/min/g and 75.33 minutes, respectively . The oral bioavailability of the compound was found to be 59.55% .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of necroptosis in cells and the reduction of inflammation. In a model of TNFα-induced systemic inflammatory response syndrome, pretreatment with the compound effectively protected mice from hypothermia and death .
Propriétés
IUPAC Name |
2-[7-(4-ethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-14-6-8-15(9-7-14)18-20-19(23-13(2)29-20)21(27)25(24-18)12-17(26)22-11-16-5-4-10-28-16/h4-10H,3,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWMWXIDXLHEOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-6-phenyl-N-(pyrimidin-2-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2554876.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(cyclopentylthio)acetamide](/img/structure/B2554877.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2554879.png)


![7-chloro-3-[2-(1H-indol-3-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-(2,3-Dimethoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2554886.png)
![N-{4-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B2554888.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2554889.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2554892.png)


